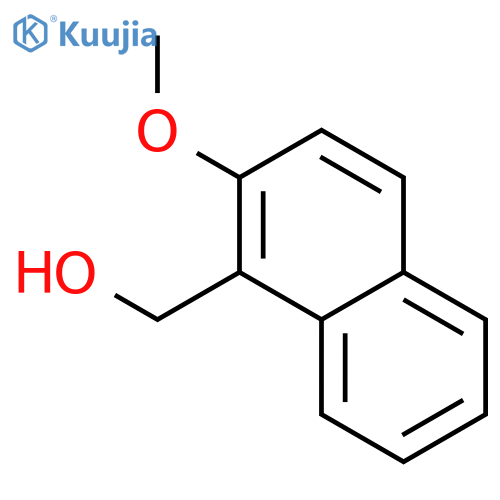

Cas no 40696-22-8 ((2-methoxynaphthalen-1-yl)methanol)

(2-methoxynaphthalen-1-yl)methanol 化学的及び物理的性質

名前と識別子

-

- 1-Naphthalenemethanol,2-methoxy-

- (2-methoxynaphthalen-1-yl)methanol

- 1-(HYDROXYMETHYL)-2-METHOXYNAPHTHALENE

- 2-Methoxy-1-naphthalenemethanol

- 1-Naphthalenemethanol, 2-methoxy-

- 2-Methoxynaphthalene-1-methanol

- (2-methoxynaphthyl)methan-1-ol

- VBHARLNUEDIKQD-UHFFFAOYSA-N

- STL503404

- VZ24841

- ST50405903

- M2018

- DTXSID50369957

- AKOS003726179

- TS-02649

- SCHEMBL702988

- FT-0716695

- MFCD00274224

- D91566

- EN300-1859098

- A873246

- F1911-3818

- CS-0302432

- 40696-22-8

- DB-010162

-

- MDL: MFCD00274224

- インチ: 1S/C12H12O2/c1-14-12-7-6-9-4-2-3-5-10(9)11(12)8-13/h2-7,13H,8H2,1H3

- InChIKey: VBHARLNUEDIKQD-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])[H])C1C([H])=C([H])C2=C([H])C([H])=C([H])C([H])=C2C=1C([H])([H])O[H]

計算された属性

- せいみつぶんしりょう: 188.08400

- どういたいしつりょう: 188.084

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 181

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.5

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 1.0750 (rough estimate)

- ゆうかいてん: 101.0 to 105.0 deg-C

- ふってん: 283.23°C (rough estimate)

- フラッシュポイント: 163.1±15.2 °C

- 屈折率: 1.6010 (estimate)

- PSA: 29.46000

- LogP: 2.34070

- ようかいせい: 使用できません

- じょうきあつ: 0.0±0.8 mmHg at 25°C

(2-methoxynaphthalen-1-yl)methanol セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:に警告

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- セキュリティの説明: S24/25

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

(2-methoxynaphthalen-1-yl)methanol 税関データ

- 税関コード:2909499000

- 税関データ:

中国税関コード:

2909499000概要:

29094949000他のエーテルアルコールおよびそのハロゲン化/スルホン化/ニトロソまたはニトロソ誘導体。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

290949000。エーテルアルコール及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%. General tariff:30.0%

(2-methoxynaphthalen-1-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M2018-5G |

2-Methoxy-1-naphthalenemethanol |

40696-22-8 | >98.0%(GC) | 5g |

¥660.00 | 2023-09-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M2018-25g |

(2-methoxynaphthalen-1-yl)methanol |

40696-22-8 | 98.0%(GC) | 25g |

¥2390.0 | 2022-06-10 | |

| Enamine | EN300-1859098-5.0g |

(2-methoxynaphthalen-1-yl)methanol |

40696-22-8 | 95.0% | 5.0g |

$1199.0 | 2025-03-21 | |

| TRC | M331433-500mg |

2-Methoxy-1-naphthalenemethanol |

40696-22-8 | 500mg |

$ 80.00 | 2022-06-03 | ||

| Life Chemicals | F1911-3818-1g |

(2-methoxynaphthalen-1-yl)methanol |

40696-22-8 | 95%+ | 1g |

$32.0 | 2024-09-26 | |

| Life Chemicals | F1911-3818-10g |

(2-methoxynaphthalen-1-yl)methanol |

40696-22-8 | 95%+ | 10g |

$134.0 | 2024-09-26 | |

| TRC | M331433-100mg |

2-Methoxy-1-naphthalenemethanol |

40696-22-8 | 100mg |

$ 65.00 | 2022-06-03 | ||

| Chemenu | CM240310-100g |

(2-Methoxynaphthalen-1-yl)methanol |

40696-22-8 | 95% | 100g |

$530 | 2023-01-07 | |

| Enamine | EN300-1859098-0.05g |

(2-methoxynaphthalen-1-yl)methanol |

40696-22-8 | 95.0% | 0.05g |

$348.0 | 2025-03-21 | |

| Enamine | EN300-1859098-1g |

(2-methoxynaphthalen-1-yl)methanol |

40696-22-8 | 1g |

$414.0 | 2023-09-18 |

(2-methoxynaphthalen-1-yl)methanol 関連文献

-

Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860

-

Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

-

4. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241

-

5. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237

-

M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132

-

Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078

-

Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149

(2-methoxynaphthalen-1-yl)methanolに関する追加情報

Research Brief on (2-Methoxynaphthalen-1-yl)methanol (CAS: 40696-22-8): Recent Advances and Applications

(2-Methoxynaphthalen-1-yl)methanol (CAS: 40696-22-8) is a naphthalene derivative that has garnered significant attention in the fields of chemical biology and pharmaceutical research due to its versatile applications in drug synthesis and material science. Recent studies have explored its potential as a key intermediate in the synthesis of bioactive compounds, particularly in the development of anti-inflammatory and anticancer agents. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activities, and potential therapeutic applications.

One of the most notable advancements in the study of (2-methoxynaphthalen-1-yl)methanol is its role in the synthesis of novel nonsteroidal anti-inflammatory drugs (NSAIDs). A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent cyclooxygenase-2 (COX-2) inhibitory activity, with reduced gastrointestinal side effects compared to traditional NSAIDs. The researchers employed a combination of computational modeling and in vitro assays to optimize the structure-activity relationship (SAR) of these derivatives, highlighting the importance of the methoxy and hydroxymethyl functional groups in enhancing selectivity and efficacy.

In addition to its pharmaceutical applications, (2-methoxynaphthalen-1-yl)methanol has also been investigated for its potential in material science. A recent study in ACS Applied Materials & Interfaces reported the use of this compound as a precursor for the synthesis of organic semiconductors. The researchers found that the planar naphthalene core and the electron-donating methoxy group contribute to the compound's favorable charge transport properties, making it a promising candidate for use in organic field-effect transistors (OFETs) and photovoltaic devices.

Another area of interest is the compound's role in catalytic processes. A 2024 publication in Chemical Communications described the use of (2-methoxynaphthalen-1-yl)methanol as a ligand in palladium-catalyzed cross-coupling reactions. The study revealed that the compound's unique steric and electronic properties facilitate the formation of carbon-carbon bonds with high yields and selectivity, underscoring its utility in synthetic organic chemistry.

Despite these promising developments, challenges remain in the large-scale production and purification of (2-methoxynaphthalen-1-yl)methanol. Recent efforts have focused on optimizing synthetic routes to improve yield and reduce environmental impact. For instance, a green chemistry approach published in Green Chemistry utilized biocatalysis to achieve enantioselective synthesis of the compound, demonstrating the potential for sustainable manufacturing practices.

In conclusion, (2-methoxynaphthalen-1-yl)methanol (CAS: 40696-22-8) continues to be a compound of significant interest in both pharmaceutical and material science research. Its diverse applications, from drug development to organic electronics, highlight its versatility and potential for future innovations. Ongoing studies are expected to further elucidate its mechanistic pathways and expand its utility in various industrial and therapeutic contexts.

40696-22-8 ((2-methoxynaphthalen-1-yl)methanol) 関連製品

- 114787-91-6(4-METHOXY-3-METHYLBENZYL ALCOHOL)

- 13807-84-6((2-Phenoxyphenyl)methanol)

- 7314-44-5(2,4-Dimethoxybenzyl alcohol)

- 33524-31-1(2,5-Dimethoxybenzyl Alcohol)

- 16700-55-3((2,6-Dimethoxyphenyl)methanol)

- 10038-40-1(2,2'-Bis(hydroxymethyl)diphenyl Ether)

- 119138-29-3(4-Hydroxy-2-methoxybenzyl alcohol)

- 61040-78-6(2,4,6-Trimethoxybenzyl Alcohol)

- 612-16-8(2-Methoxybenzyl alcohol)

- 15471-26-8(1,3-Benzenedimethanol,4-methoxy-)